molecular formula C8H13N B1469739 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole CAS No. 1822639-91-7

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1469739
CAS No.: 1822639-91-7
M. Wt: 123.2 g/mol
InChI Key: QPJGLMCDTLZJBB-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole” likely belongs to the class of organic compounds known as pyrroles, which are heterocyclic compounds with a 5-membered aromatic ring containing one nitrogen atom . The cyclopropylmethyl group indicates the presence of a cyclopropyl ring attached to a methyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, cyclopropane rings can be synthesized through various methods such as the Simmons–Smith reaction . This involves the reaction of carbenoids with alkenes to form cyclopropane rings .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrrole ring with a cyclopropylmethyl group attached. Pyrrole rings are aromatic and contain one nitrogen atom . Cyclopropane is a three-membered ring with significant ring strain .

Future Directions

The future directions in the study of “2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Further studies could also focus on its synthesis, reactions, and physical and chemical properties .

Properties

IUPAC Name

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGLMCDTLZJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2C=CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 2
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 3
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 4
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 5
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 6
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole

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